molecular formula C11H22N2O2 B3043685 N-Tert-butyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-73-1

N-Tert-butyl-2-(piperidin-3-yloxy)acetamide

Cat. No. B3043685
CAS RN: 902836-73-1
M. Wt: 214.3 g/mol
InChI Key: RHZARILSPOXHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Tert-butyl-2-(piperidin-3-yloxy)acetamide can be achieved through a series of reactions. Initially, 3-oxy piperidine reacts with bromoacetic ester to form N-(3-oxy piperidine) acetic ester . Subsequently, an amide coupling reaction occurs between N-(3-oxy piperidine) acetic ester and bromo tert-butyl ester in the presence of an excess of tert-butanol and a small amount of azobisisobutyronitrile (AIBN) as a catalyst . This results in the formation of N-Tert-butyl-2-(piperidin-3-yloxy)acetamide .

Scientific Research Applications

Alzheimer's Disease Research

One study discusses the evaluation of benzoxazole derivatives, which include structural features similar to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide, for their inhibitory activity against enzymes such as Acetylcholinesterase and Butyrylcholinesterase. These enzymes are significant in Alzheimer’s disease research, aiming to reduce adverse effects associated with the condition. The study found certain derivatives to exhibit inhibitory activity, highlighting their potential in Alzheimer's disease treatment strategies (Celik et al., 2020).

Antitumor Activity

Another research focus is the antitumor activity of compounds structurally related to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide. In a study, novel derivatives were synthesized and evaluated for their antiproliferative activity against human cervical and lung cancer cell lines. The study identified compounds with potent inhibitory activity, offering a basis for further development of antitumor agents (Wu et al., 2017).

Rheumatoid Arthritis and Psoriasis Treatment

The synthesis of a p38 MAP kinase inhibitor, relevant for rheumatoid arthritis and psoriasis treatment, involved a compound with a similar structure to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide. This research illustrates the compound’s potential role in developing treatments for inflammatory diseases (Chung et al., 2006).

Antiprion Activity

Research into benzamide derivatives, including those with structural similarities to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide, has shown potential in developing antiprion agents. These compounds were evaluated for their ability to inhibit PrP(Sc) accumulation, a key factor in prion diseases, indicating their potential as therapeutic agents against such conditions (Fiorino et al., 2012).

Safety and Hazards

When handling N-Tert-butyl-2-(piperidin-3-yloxy)acetamide, it is advised to avoid contact with skin, eyes, and respiratory tract . Appropriate protective equipment such as laboratory gloves, safety glasses, and a protective mask should be worn during operation . It should be used in a well-ventilated area and inhalation of dust or gas should be avoided .

Mechanism of Action

Target of Action

N-Tert-butyl-2-(piperidin-3-yloxy)acetamide primarily targets the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target protein, CYP51, through a process known as molecular docking . This interaction leads to changes in the protein’s activity, which can affect the biosynthesis of sterols.

Biochemical Pathways

The interaction of N-Tert-butyl-2-(piperidin-3-yloxy)acetamide with CYP51 affects the sterol biosynthesis pathway . The downstream effects of this interaction can lead to changes in the composition and properties of cell membranes.

properties

IUPAC Name

N-tert-butyl-2-piperidin-3-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)13-10(14)8-15-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZARILSPOXHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butyl-2-(piperidin-3-yloxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide
Reactant of Route 4
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide
Reactant of Route 5
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide
Reactant of Route 6
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.